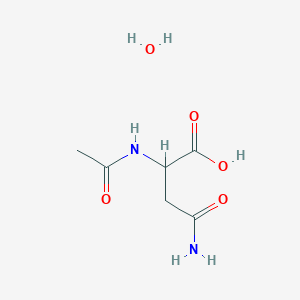![molecular formula C31H24F3N3O4 B11952480 Ethyl 5-methyl-1-(4-(3-(3-(trifluoromethyl)phenyl)ureido)benzoyl)pyrrolo[1,2-a]quinoline-3-carboxylate CAS No. 882866-05-9](/img/structure/B11952480.png)
Ethyl 5-methyl-1-(4-(3-(3-(trifluoromethyl)phenyl)ureido)benzoyl)pyrrolo[1,2-a]quinoline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5-methyl-1-(4-(3-(3-(trifluoromethyl)phenyl)ureido)benzoyl)pyrrolo[1,2-a]quinoline-3-carboxylate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrrolo[1,2-a]quinoline core, which is a fused heterocyclic system, and is substituted with a trifluoromethylphenyl group, making it a valuable molecule for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-methyl-1-(4-(3-(3-(trifluoromethyl)phenyl)ureido)benzoyl)pyrrolo[1,2-a]quinoline-3-carboxylate involves multiple steps, including the formation of the pyrrolo[1,2-a]quinoline core and subsequent functionalization with the trifluoromethylphenyl group. The key steps in the synthesis include:
Formation of the Pyrrolo[1,2-a]quinoline Core: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Trifluoromethylphenyl Group: This step involves the reaction of the pyrrolo[1,2-a]quinoline intermediate with a trifluoromethylphenyl reagent, such as trifluoromethylphenyl isocyanate, under controlled conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.
化学反应分析
Types of Reactions
Ethyl 5-methyl-1-(4-(3-(3-(trifluoromethyl)phenyl)ureido)benzoyl)pyrrolo[1,2-a]quinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
Ethyl 5-methyl-1-(4-(3-(3-(trifluoromethyl)phenyl)ureido)benzoyl)pyrrolo[1,2-a]quinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ethyl 5-methyl-1-(4-(3-(3-(trifluoromethyl)phenyl)ureido)benzoyl)pyrrolo[1,2-a]quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. This interaction can lead to inhibition or activation of specific biological pathways, depending on the target.
相似化合物的比较
Ethyl 5-methyl-1-(4-(3-(3-(trifluoromethyl)phenyl)ureido)benzoyl)pyrrolo[1,2-a]quinoline-3-carboxylate can be compared with other similar compounds, such as:
Indole Derivatives: These compounds also feature a fused heterocyclic system and are known for their diverse biological activities.
Trifluoromethylphenyl Compounds: These compounds share the trifluoromethylphenyl group, which imparts unique chemical and biological properties.
属性
CAS 编号 |
882866-05-9 |
|---|---|
分子式 |
C31H24F3N3O4 |
分子量 |
559.5 g/mol |
IUPAC 名称 |
ethyl 5-methyl-1-[4-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzoyl]pyrrolo[1,2-a]quinoline-3-carboxylate |
InChI |
InChI=1S/C31H24F3N3O4/c1-3-41-29(39)24-17-27(37-25-10-5-4-9-23(25)18(2)15-26(24)37)28(38)19-11-13-21(14-12-19)35-30(40)36-22-8-6-7-20(16-22)31(32,33)34/h4-17H,3H2,1-2H3,(H2,35,36,40) |
InChI 键 |
YZOWSUBEDHXPDT-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C2C=C(C3=CC=CC=C3N2C(=C1)C(=O)C4=CC=C(C=C4)NC(=O)NC5=CC=CC(=C5)C(F)(F)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


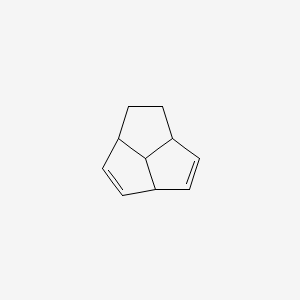
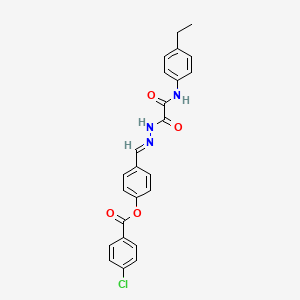
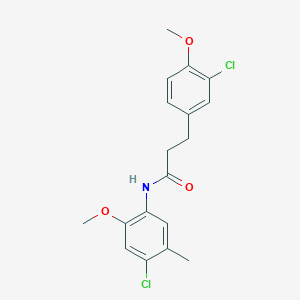
![N-[2-chloro-5-(trifluoromethyl)phenyl]octanamide](/img/structure/B11952422.png)
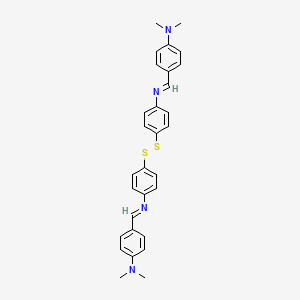
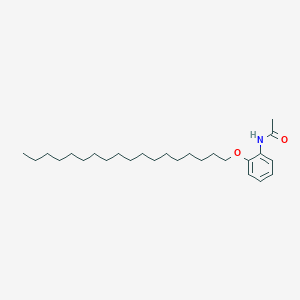
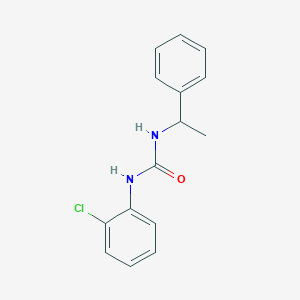
![3-Methoxybenzo[c]phenanthrene](/img/structure/B11952451.png)

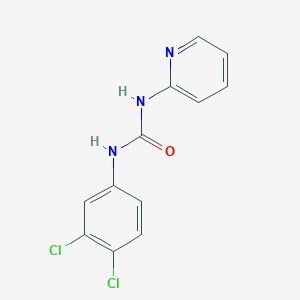

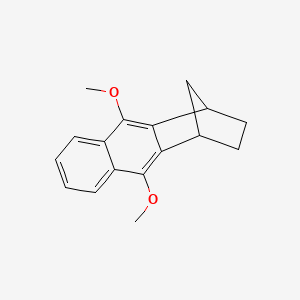
![tert-Butyl(dimethyl){[3-(trimethylstannyl)but-3-en-1-yl]oxy}silane](/img/structure/B11952489.png)
